methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
CAS No.: 1171232-29-3
Cat. No.: VC6589526
Molecular Formula: C11H11N3O3S
Molecular Weight: 265.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171232-29-3 |
|---|---|
| Molecular Formula | C11H11N3O3S |
| Molecular Weight | 265.29 |
| IUPAC Name | methyl 2-[(1-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C11H11N3O3S/c1-14-5-3-8(13-14)9(15)12-10-7(4-6-18-10)11(16)17-2/h3-6H,1-2H3,(H,12,15) |
| Standard InChI Key | APJBKGALLNHDRI-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC |
Introduction
Methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a carboxylate group and an amide linkage containing a methylated pyrazole moiety. Compounds of this nature are often investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, due to the pharmacologically relevant pyrazole and thiophene scaffolds.
Structural Features
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Chemical Formula:
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Molecular Weight: Approximately 249.29 g/mol
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Key Functional Groups:
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Pyrazole ring: A five-membered aromatic heterocycle containing two nitrogen atoms.
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Thiophene ring: A sulfur-containing heterocyclic aromatic ring.
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Amide group: Linking the pyrazole and thiophene moieties.
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Methyl ester group: Attached to the thiophene ring.
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The presence of these functional groups contributes to the compound's chemical reactivity and potential binding interactions in biological systems.
Synthesis Pathway
The synthesis of methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate typically involves:
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Starting Materials:
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Methyl thiophene-3-carboxylate.
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1-Methylpyrazole-3-carbonyl chloride or similar derivatives.
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Reaction Steps:
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Activation of the carboxylic acid group on the pyrazole derivative (e.g., via conversion to an acid chloride).
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Nucleophilic substitution reaction with methyl thiophene-3-carboxylate under basic conditions.
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Purification:
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Column chromatography or recrystallization methods are used to isolate the pure product.
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This synthetic approach ensures high yields and purity, making it suitable for further biological or chemical studies.
Potential Applications
Compounds like methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate have shown promise in various fields:
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Pharmaceutical Research:
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Material Science:
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Heterocyclic compounds with sulfur (like thiophenes) are explored in organic electronics due to their conductive properties.
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Molecular Docking Studies:
Characterization Techniques
To confirm the structure and purity of methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate, researchers employ:
Comparative Data Table
| Property | Methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate | Related Compounds (e.g., Methyl 3-{[(5-methylpyrazol)]}thiophenecarboxylates) |
|---|---|---|
| Molecular Weight | ~249.29 g/mol | ~341.4 g/mol |
| Biological Activity | Predicted anti-inflammatory, antimicrobial | Antioxidant, anticancer |
| Key Functional Groups | Pyrazole, thiophene, amide, ester | Pyrazole, phenyl, ester |
| Synthesis Complexity | Moderate | Moderate |
Research Directions
Future studies on methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate could focus on:
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Biological Evaluation:
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Screening for antibacterial or antifungal activity.
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In vitro cytotoxicity assays against cancer cell lines.
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Structure Optimization:
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Modifying substituents on the pyrazole or thiophene rings to enhance activity.
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Computational Studies:
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Molecular docking to predict binding affinity with target proteins.
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This detailed overview highlights the significance of methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate in both chemical research and potential therapeutic applications while providing insights into its structure, synthesis, and future prospects.
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